3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
3-(2-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-5-9-4-6(8(13)10-5)2-3-7(11)12;/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDVTDDYAFANKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-42-1 | |
| Record name | 3-(2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties . In a study assessing the antibacterial and antifungal activities of related pyrimidine derivatives, compounds similar to 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid showed significant efficacy against Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . The study utilized disc diffusion methods to evaluate antimicrobial effectiveness, indicating that structural modifications could enhance activity against these pathogens .
Anticancer Research
Recent studies have highlighted the potential of this compound in anticancer applications . A series of derivatives based on similar pyrimidine structures were synthesized and tested for antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC₅₀ values in the range of 1.9 to 7.52 μg/mL, suggesting promising anticancer properties .
Computational Studies
Computational docking studies have been employed to predict the interactions of 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride with biological targets. These studies suggest that the compound may interact favorably with enzymes involved in metabolic pathways relevant to cancer and microbial resistance, thereby enhancing its potential therapeutic applications .
Synthesis and Characterization
The synthesis of this compound involves reactions that can be tailored to produce various derivatives with modified biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrimidinone and Thienopyrimidinone Derivatives
Compound from : 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (11)
- Structure: Fused thienopyrimidinone core with chromene and thiazolidinone substituents.
Target Compound :
- Structure: Unfused pyrimidinone with a propanoic acid side chain.
Propanoic Acid Derivatives in Agrochemicals ()
Haloxyfop and Fluazifop :
- Structure: Phenoxypropanoic acids with pyridinyl or trifluoromethylpyridinyl substituents.
- Key Differences: The target compound lacks the phenoxy linkage and agrochemical-specific substituents (e.g., chlorine, trifluoromethyl).
- Applications: Haloxyfop and fluazifop act as herbicides by inhibiting acetyl-CoA carboxylase. The target’s pyrimidinone core suggests divergent mechanisms, possibly in pharmaceuticals rather than agrochemicals .
Hydrochloride Salts in Pharmaceuticals ( and )
Ronacaleret Hydrochloride :
- Structure: Benzenepropanoic acid derivative with difluoro substituents and a complex side chain.
- Key Differences: The aromatic benzene ring and indene-derived substituents contrast with the pyrimidinone core of the target compound.
- Applications : Used for osteoporosis treatment; the hydrochloride salt improves bioavailability. This highlights the pharmacological relevance of hydrochloride salts in enhancing drug delivery .
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate Hydrochloride:
Pyrrolidone Derivatives ()
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid :
- Structure : Pyrrolidone ring with a carboxylic acid substituent.
- Key Differences: The five-membered pyrrolidone ring (vs. six-membered pyrimidinone) impacts ring strain, solubility, and hydrogen-bonding capacity. Such differences could influence biological target selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships: The pyrimidinone core in the target compound may offer advantages in hydrogen bonding and metabolic stability over thienopyrimidinones () or pyrrolidones ().
- Salt Formation : Hydrochloride salts (e.g., Ronacaleret) are critical for improving solubility and oral bioavailability, a likely rationale for the target’s salt form .
- Functional Group Impact : Free carboxylic acids (target, haloxyfop) enhance polarity and receptor binding, while esters () may serve as prodrugs .
Biological Activity
3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid; hydrochloride, a compound with a pyrimidine ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antiviral, and anticancer properties.
The compound is characterized by the following physicochemical properties:
- Molecular Formula : C8H10N2O3
- Molecular Weight : 174.18 g/mol
- Boiling Point : 481.7 °C at 760 mmHg
- Density : 1.44 g/cm³
- Solubility : Soluble in water and organic solvents .
Antibacterial Activity
Several studies have explored the antibacterial properties of pyrimidine derivatives, including 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been documented in various studies. For instance, compounds containing a similar pyrimidine structure have shown effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV).
| Virus | Activity Observed |
|---|---|
| HSV | Significant reduction in viral titer at concentrations as low as 20 μg/105 cells |
| HAV | High activity with an EC50 value indicating effective inhibition of viral replication |
The antiviral mechanisms are believed to involve interference with viral entry and replication processes .
Anticancer Activity
Research has indicated that certain pyrimidine derivatives possess anticancer properties, particularly against glioma cell lines. The antiproliferative effects were evaluated using various assays that measure cell viability and proliferation rates.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| C6 Rat Glioma | 15 μM | Significant inhibition of cell growth |
These results highlight the potential of 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .
Case Studies
- Study on Antiviral Activity : A study conducted by Bernardino et al. synthesized several pyrimidine derivatives and tested their antiviral activity against HSV and HAV. The study concluded that certain derivatives exhibited higher efficacy than traditional antiviral drugs, suggesting a promising avenue for drug development .
- Antibacterial Evaluation : In another study focusing on antibacterial properties, various pyrimidine derivatives were screened against common bacterial strains. The results demonstrated that compounds with specific substitutions on the pyrimidine ring had enhanced antibacterial effects, indicating structure-activity relationships that could guide future synthesis .
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid; hydrochloride, and how can reaction conditions be systematically optimized?
Answer: Synthesis typically involves coupling pyrimidine derivatives with propanoic acid precursors under acidic conditions. A robust approach includes:
- Step 1: Alkylation of 2-methyl-6-oxo-1H-pyrimidine using a propanoic acid ester (e.g., ethyl propionate) in the presence of a base (e.g., NaH) .
- Step 2: Hydrolysis of the ester to the free acid using HCl, yielding the hydrochloride salt .
Optimization via Design of Experiments (DoE):
Use fractional factorial designs to test variables (temperature, catalyst concentration, reaction time). For example, a 2³ factorial design can identify critical parameters affecting yield, as demonstrated in similar heterocyclic syntheses .
Advanced Characterization Techniques
Q. Q2. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound be resolved?
Answer: Discrepancies often arise from protonation states or salt effects. Methodological resolution includes:
- NMR in D₂O: Confirm the presence of exchangeable protons (e.g., NH in pyrimidine) and compare with theoretical shifts computed via DFT .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) to distinguish between free acid and hydrochloride forms .
- X-ray Crystallography: Resolve ambiguities in tautomeric forms of the pyrimidine ring, as seen in structurally related compounds .
Reactivity and Functionalization
Q. Q3. What strategies enable selective functionalization of the pyrimidine ring without degrading the propanoic acid moiety?
Answer: The pyrimidine’s electron-deficient 4-position is reactive toward nucleophilic substitution. Key strategies:
- Protection of the carboxylic acid: Use tert-butyl esters to prevent decarboxylation during pyrimidine functionalization .
- Directed C-H activation: Employ palladium catalysts with directing groups (e.g., amides) to modify the pyrimidine ring selectively, as reported for analogous systems .
Computational Modeling for Reaction Design
Q. Q4. How can computational methods predict the regioselectivity of reactions involving this compound?
Answer: Density Functional Theory (DFT):
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Simulate transition states for key reactions (e.g., alkylation) to predict kinetic vs. thermodynamic control .
Example:
For alkylation at the 5-position of pyrimidine, DFT simulations show a lower activation energy (ΔG‡ = 25 kcal/mol) compared to the 4-position (ΔG‡ = 32 kcal/mol), aligning with experimental outcomes .
Addressing Data Contradictions in Biological Activity
Q. Q5. How should researchers interpret conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?
Answer: Methodological Framework:
Dose-Response Analysis: Test multiple concentrations to distinguish specific inhibition from nonspecific cytotoxicity .
Off-Target Screening: Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended targets .
Salt Form vs. Free Acid: Compare bioactivity of the hydrochloride salt with the free acid to assess solubility-driven effects .
Case Study:
In pyrimidine-based inhibitors, hydrochloride salts often show enhanced solubility but reduced membrane permeability, explaining discrepancies in cellular vs. enzymatic assays .
Stability and Degradation Pathways
Q. Q6. What are the dominant degradation pathways for this compound under physiological conditions, and how can they be mitigated?
Answer: Primary Pathways:
- Hydrolysis of the pyrimidine ring: Accelerated at pH > 7.
- Oxidation of the methyl group: Catalyzed by reactive oxygen species.
Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
